molecular formula C13H13N3O4S B8491331 Benzoic acid,3-amino-5-(aminosulfonyl)-4-(phenylamino)-

Benzoic acid,3-amino-5-(aminosulfonyl)-4-(phenylamino)-

Cat. No.: B8491331
M. Wt: 307.33 g/mol
InChI Key: QGZIZGGFVHCSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid,3-amino-5-(aminosulfonyl)-4-(phenylamino)- is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid,3-amino-5-(aminosulfonyl)-4-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid,3-amino-5-(aminosulfonyl)-4-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

3-amino-4-anilino-5-sulfamoylbenzoic acid

InChI

InChI=1S/C13H13N3O4S/c14-10-6-8(13(17)18)7-11(21(15,19)20)12(10)16-9-4-2-1-3-5-9/h1-7,16H,14H2,(H,17,18)(H2,15,19,20)

InChI Key

QGZIZGGFVHCSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-anilino-3-nitro-5-sulphamyl-benzoic acid (7 g) in water (80 ml) was adjusted to a pH of 9 by the addition of 2N sodium hydroxide or lithium hydroxide, and the resulting solution was hydrogenated at room temperature and 1.1 atmospheres hydrogen pressure after the addition of a palladium-on-carbon catalyst (0.3 g catalyst containing 10% Pd). After the hydrogen uptake had become negligible, the catalyst was removed by filtration, and the 3-amino-4-anilino-5-sulphamyl-benzoic acid was precipitated from the filtrate by addition of 4N hydrochloric acid until the pH was 2.5. After recrystallization from aqueous ethanol and drying in vacuo, the melting point was 251°C.
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
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7 g
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reactant
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0.3 g
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